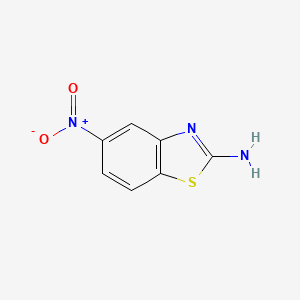

5-Nitro-1,3-benzothiazol-2-amine

Overview

Description

5-Nitro-1,3-benzothiazol-2-amine is a chemical compound with the linear formula C7H5N3O2S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including 5-Nitro-1,3-benzothiazol-2-amine, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of 5-Nitro-1,3-benzothiazol-2-amine is represented by the linear formula C7H5N3O2S . The InChI code for this compound is 1S/C7H5N3O2S/c8-7-5-3-4 (10 (11)12)1-2-6 (5)9-13-7/h1-3H,8H2 .Physical And Chemical Properties Analysis

5-Nitro-1,3-benzothiazol-2-amine is a powder that is stored at room temperature . It has a molecular weight of 195.2 .Scientific Research Applications

Drug Design and Pharmacology

5-Nitro-1,3-benzothiazol-2-amine: is a compound of interest in the field of drug design due to its structural characteristics that allow for high biological and pharmacological activity. Its derivatives are explored for their potential as therapeutic agents in treating protein misfolding disorders such as Alzheimer’s and Parkinson’s diseases . The compound’s ability to modulate protein aggregation makes it a valuable candidate for developing new drugs.

Organic Synthesis

In organic chemistry, 5-Nitro-1,3-benzothiazol-2-amine serves as a reactive building block. Its easy functionalization makes it suitable for creating a wide variety of aromatic azoles. This versatility is crucial for synthesizing pharmacologically active heterocycles, which can lead to the development of new materials and synthetic approaches .

Green Chemistry

The synthesis and transformation of 5-Nitro-1,3-benzothiazol-2-amine derivatives align with the principles of green chemistry. Researchers aim to develop ecologically friendly alternative reactions that minimize the use of toxic solvents and reduce the formation of side products . This approach not only benefits the environment but also enhances the safety and sustainability of chemical processes.

Biological Activity

Benzothiazole derivatives, including 5-Nitro-1,3-benzothiazol-2-amine , exhibit a range of biological activities. They have been studied for their antibacterial, antifungal, antioxidant, and antimicrobial properties. These compounds are also investigated for their potential as anti-proliferative and anti-inflammatory agents .

Material Science

The benzothiazole moiety is found in various natural compounds and is widely used in material science. It’s incorporated into products like vulcanization accelerators, antioxidants, and fluorescence materials. The electron-rich nature of 5-Nitro-1,3-benzothiazol-2-amine makes it a candidate for developing electroluminescent devices and imaging reagents .

Enzyme Inhibition

As an enzyme inhibitor, 5-Nitro-1,3-benzothiazol-2-amine has potential applications in the development of new treatments for diseases. By inhibiting specific enzymes, it can regulate biological pathways, which is crucial for therapeutic interventions .

Anti-Amyloidogenic Properties

The compound’s derivatives have shown promise in inhibiting the formation of amyloid fibrils, which are associated with several chronic diseases. This anti-amyloidogenic property is particularly relevant for conditions like type 2 diabetes and amyloidosis .

Neuroprotective Effects

Research indicates that 5-Nitro-1,3-benzothiazol-2-amine may have neuroprotective effects by preventing the aggregation of neurotoxic proteins. This could be significant in the treatment of neurodegenerative diseases where protein aggregation is a hallmark symptom .

Safety and Hazards

Mechanism of Action

Target of Action

Benzothiazole derivatives, a group to which 5-nitro-1,3-benzothiazol-2-amine belongs, have been reported to inhibit various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, and others .

Mode of Action

It is known that benzothiazole derivatives interact with their targets, leading to inhibition of the enzymes’ activities . This interaction could potentially result in changes in the normal functioning of the cell.

Biochemical Pathways

Given the range of enzymes that benzothiazole derivatives are known to inhibit , it can be inferred that multiple biochemical pathways could be affected, leading to downstream effects such as disruption of DNA replication, protein synthesis, and other cellular processes.

Result of Action

Given the potential inhibition of various enzymes by benzothiazole derivatives , the compound could potentially disrupt normal cellular processes, leading to various effects at the molecular and cellular levels.

properties

IUPAC Name |

5-nitro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S/c8-7-9-5-3-4(10(11)12)1-2-6(5)13-7/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISVWAMPAATJLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373051 | |

| Record name | 5-nitro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-1,3-benzothiazol-2-amine | |

CAS RN |

73458-39-6 | |

| Record name | 5-nitro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol](/img/structure/B1302463.png)

![3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B1302468.png)

![4-(4-Methoxyphenyl)-5-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1302480.png)

![Ethyl 6-methyl-2-(trifluoromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylate](/img/structure/B1302486.png)